![molecular formula C20H12ClNO2S2 B11683086 (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11683086.png)
(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a thiazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-furylmethylidene-3-phenyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in cell proliferation and inflammation, leading to its anticancer and anti-inflammatory effects. It may also disrupt microbial cell membranes, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Furan derivatives: Compounds containing a furan ring, known for various pharmacological properties.
Properties
Molecular Formula |
C20H12ClNO2S2 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12ClNO2S2/c21-14-8-6-13(7-9-14)17-11-10-16(24-17)12-18-19(23)22(20(25)26-18)15-4-2-1-3-5-15/h1-12H/b18-12+ |
InChI Key |
CLDPCQCJLVASCM-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=S |
Origin of Product |
United States |
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